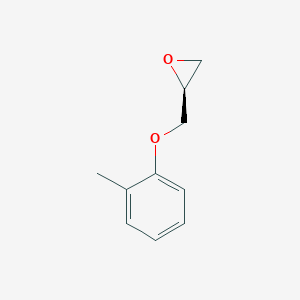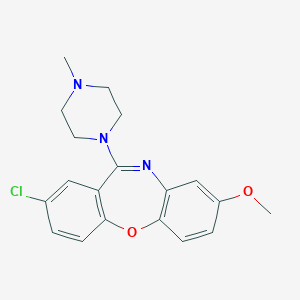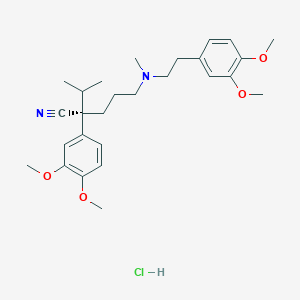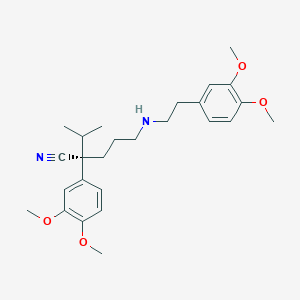
Sunpp3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,3’-Secouridine 4-nitrophenyl 3’-phosphate is a nucleoside analogue that has been synthesized for various biochemical applications. This compound is particularly interesting due to its structural modifications, which make it a valuable tool in studying enzyme interactions and biochemical pathways.
Méthodes De Préparation
The synthesis of 2’,3’-secouridine 4-nitrophenyl 3’-phosphate involves the esterification of 2’,3’-secouridine with 4-nitrophenyl phosphate. The reaction typically requires specific conditions to ensure the formation of the desired diastereoisomers. The process involves:
Esterification Reaction: The nucleoside analogue 2’,3’-secouridine is reacted with 4-nitrophenyl phosphate under controlled conditions to form the ester bond.
Reaction Conditions: The reaction is usually carried out in an organic solvent, such as dimethylformamide (DMF), with a catalyst like dicyclohexylcarbodiimide (DCC) to facilitate the esterification process.
Analyse Des Réactions Chimiques
2’,3’-Secouridine 4-nitrophenyl 3’-phosphate undergoes various chemical reactions, including:
Oxidation and Reduction: The nitrophenyl group can undergo redox reactions, although these are less common in typical biochemical applications.
Substitution Reactions: The phosphate group can participate in substitution reactions, particularly in the presence of nucleophiles.
Applications De Recherche Scientifique
2’,3’-Secouridine 4-nitrophenyl 3’-phosphate has several scientific research applications:
Enzyme Studies: It is used to study the activity of phosphodiesterases, as it serves as a substrate that can be hydrolyzed by these enzymes.
Biochemical Pathways: The compound is valuable in investigating biochemical pathways involving nucleoside analogues and their interactions with enzymes.
Medical Research:
Mécanisme D'action
The mechanism of action of 2’,3’-secouridine 4-nitrophenyl 3’-phosphate involves its interaction with phosphodiesterases. The enzyme binds to the compound and catalyzes the hydrolysis of the ester bond, releasing 2’,3’-secouridine and 4-nitrophenyl phosphate. This reaction is crucial for studying the enzyme’s specificity and activity .
Comparaison Avec Des Composés Similaires
2’,3’-Secouridine 4-nitrophenyl 3’-phosphate can be compared with other nucleoside analogues such as:
Thymidine 5’-monophosphate: Unlike 2’,3’-secouridine 4-nitrophenyl 3’-phosphate, thymidine 5’-monophosphate is a natural substrate for phosphodiesterases and is hydrolyzed more rapidly.
2’,3’-Secouridine 4-nitrophenyl 5’-phosphate: This compound is a diastereoisomer of 2’,3’-secouridine 4-nitrophenyl 3’-phosphate and has similar applications but different enzyme affinities.
Propriétés
Numéro CAS |
110238-07-8 |
|---|---|
Formule moléculaire |
C15H21N4O11P |
Poids moléculaire |
464.32 g/mol |
Nom IUPAC |
azanium;[(2R)-2-[(1R)-1-(2,4-dioxopyrimidin-1-yl)-2-hydroxyethoxy]-3-hydroxypropyl] (4-nitrophenyl) phosphate |
InChI |
InChI=1S/C15H18N3O11P.H3N/c19-7-12(28-14(8-20)17-6-5-13(21)16-15(17)22)9-27-30(25,26)29-11-3-1-10(2-4-11)18(23)24;/h1-6,12,14,19-20H,7-9H2,(H,25,26)(H,16,21,22);1H3/t12-,14-;/m1./s1 |
Clé InChI |
HZZXZYIHMBASFP-QMDUSEKHSA-N |
SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OP(=O)([O-])OCC(CO)OC(CO)N2C=CC(=O)NC2=O.[NH4+] |
SMILES isomérique |
C1=CC(=CC=C1[N+](=O)[O-])OP(=O)([O-])OC[C@@H](CO)O[C@H](CO)N2C=CC(=O)NC2=O.[NH4+] |
SMILES canonique |
C1=CC(=CC=C1[N+](=O)[O-])OP(=O)([O-])OCC(CO)OC(CO)N2C=CC(=O)NC2=O.[NH4+] |
Key on ui other cas no. |
110238-07-8 |
Synonymes |
2',3'-secouridine 4-nitrophenyl 3'-phosphate SUNPP3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3,5,6-TETRAMETHYL-PYRAZOLO[1,2-A]PYRAZOLE-1,7-DIONE](/img/structure/B21644.png)
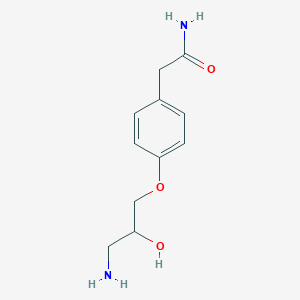
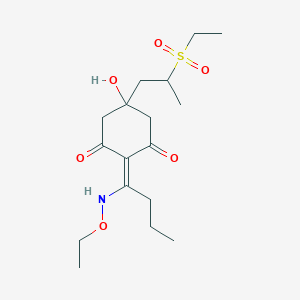
![3-(2-Chloroethyl)-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B21650.png)
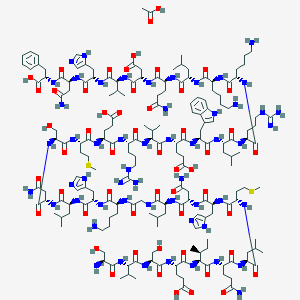
![4-[2-(Methanesulfinyl)ethyl]benzene-1,2-diol](/img/structure/B21657.png)

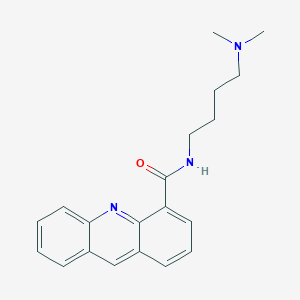

![10-hydroxy-5,9,14-trimethyl-3,13-dioxatetracyclo[7.5.0.02,6.012,14]tetradecan-4-one](/img/structure/B21672.png)
